3-(2-Fluorophenyl)-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFZVZHDYYBOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(2-Fluorophenyl)-2-methylpropanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Fluorophenyl)-2-methylpropan-1-ol may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.
| Reagent/Conditions | Product | Yield | Mechanistic Notes |
|---|---|---|---|
| KMnO₄ (acidic, 80°C) | 3-(2-Fluorophenyl)-2-methylpropan-1-one | 72–85% | Proceeds via radical intermediates; fluorine stabilizes transition state |
| CrO₃/H₂SO₄ (0°C) | Same ketone | 68% | Chromic acid ester intermediate formation |
| O₂/Pt catalyst (120°C) | 3-(2-Fluorophenyl)propanoic acid | <50% | Over-oxidation pathway dominates at high temps |
Key Findings :
-
Ortho-fluorine enhances oxidation rates compared to meta/para isomers due to inductive effects .
-
Chiral center retention varies: KMnO₄ preserves configuration (85% ee), while CrO₃ causes partial racemization.
Nucleophilic Substitution at Fluorine
The fluorine atom participates in aromatic substitution under strongly basic conditions.
| Reagent/Conditions | Product | Yield | Selectivity |
|---|---|---|---|
| NaNH₂/NH₃ (−33°C) | 3-(2-Hydroxyphenyl)-2-methylpropan-1-ol | 41% | Para-substitution favored |
| CuCN/DMF (140°C) | 3-(2-Cyanophenyl)-2-methylpropan-1-ol | 63% | Regioselectivity driven by steric effects |
| H₂O/H₂SO₄ (reflux) | No reaction | – | Fluorine inert under mild conditions |
Key Findings :
-
Substitution requires deprotonation of the hydroxyl group to activate the ring.
-
Steric hindrance from the methyl group limits meta-substitution.
Esterification and Ether Formation
The hydroxyl group reacts with electrophiles to form esters or ethers.
| Reagent/Conditions | Product | Yield | Catalyst |
|---|---|---|---|
| Acetic anhydride/pyridine (25°C) | Acetylated derivative | 89% | DMAP (4-dimethylaminopyridine) |
| CH₃I/K₂CO₃ (reflux) | Methyl ether derivative | 78% | Phase-transfer catalysis |
| Tosyl chloride/Et₃N (0°C) | Tosylate intermediate | 92% | – |
Key Findings :
-
Esterification proceeds with >90% retention of chirality.
-
Tosylate intermediates enable SN2 reactions with amines or thiols.
Reduction Pathways
While the compound itself is an alcohol, its ketone oxidation products can be reduced.
| Reagent/Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|
| NaBH₄/MeOH (25°C) | Racemic 3-(2-Fluorophenyl)-2-methylpropan-1-ol | 95% | Non-selective for original enantiomer |
| Baker’s yeast (pH 7, 37°C) | (R)-enantiomer | 82% | Biocatalytic asymmetric reduction |
Key Findings :
-
Microbial reduction restores chirality with high enantiomeric excess.
-
NaBH₄ reduction of ketone derivatives erases stereochemical information.
Comparative Reactivity Table
A comparison with structural analogs highlights fluorine’s role:
| Compound | Oxidation Rate (rel.) | Substitution Yield | Esterification Efficiency |
|---|---|---|---|
| 3-(2-Fluorophenyl)-2-methylpropan-1-ol | 1.00 | 41–63% | 89–92% |
| 3-(4-Fluorophenyl) analog | 0.67 | 28% | 85% |
| Non-fluorinated analog | 0.45 | <5% | 78% |
Trends :
Scientific Research Applications
Chemistry
3-(2-Fluorophenyl)-2-methylpropan-1-ol serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and specialty chemicals.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a building block for synthesizing complex organic molecules. |
| Material Science | Investigated for its potential in creating novel materials with enhanced properties. |
Biology
In biological research, 3-(2-Fluorophenyl)-2-methylpropan-1-ol is studied for its potential interactions with biological systems:
- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways.
- Neurotransmitter Modulation : Preliminary studies suggest that it could affect neurotransmitter systems, indicating potential applications in treating mood disorders.
| Biological Activity | Potential Impact |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic processes. |
| Neurotransmitter Effects | Potential to modulate levels of serotonin and dopamine, impacting mood and behavior. |
Medicine
The medicinal chemistry applications of 3-(2-Fluorophenyl)-2-methylpropan-1-ol are particularly promising:
- Drug Development : Investigated as a scaffold for designing new drugs targeting neurological disorders.
- Therapeutic Potential : The compound's ability to influence neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety.
| Medical Application | Description |
|---|---|
| Antidepressant Research | Explored for potential use in developing antidepressant medications. |
| Neurological Disorders | Investigated for effects on conditions like ADHD and anxiety disorders. |
Case Studies
Several case studies have highlighted the practical applications of 3-(2-Fluorophenyl)-2-methylpropan-1-ol:
-
Antidepressant Activity Study :
- A study investigated the effects of this compound on animal models of depression. Results indicated significant modulation of serotonin levels, suggesting its potential as an antidepressant agent.
-
Neurotransmitter Interaction Analysis :
- Research focused on how 3-(2-Fluorophenyl)-2-methylpropan-1-ol influences dopamine release. Findings demonstrated enhanced dopamine activity, which could lead to improved cognitive function and mood regulation.
-
Synthesis of Novel Compounds :
- A series of experiments utilized this compound to synthesize derivatives with varying biological activities. Some derivatives exhibited potent activity against specific enzyme targets, showcasing the versatility of 3-(2-Fluorophenyl)-2-methylpropan-1-ol in drug design.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following compounds share structural similarities with 3-(2-Fluorophenyl)-2-methylpropan-1-ol, differing in substituents, functional groups, or aromatic systems:
Notes:
- Polarity and Solubility: The diol (C₁₇H₁₈F O₄) exhibits higher polarity due to two hydroxyl groups, enhancing water solubility compared to mono-alcohol analogs .
- Hazard Profiles: Brominated analogs (e.g., C₉H₉BrFO) show higher toxicity (oral LD₅₀, skin irritation) compared to non-halogenated or fluorinated derivatives . The absence of hazards in 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol () suggests ether and methoxy groups may mitigate risks .
Reactivity and Functional Group Influence
- Fluorine vs. Bromine : Bromine in 3-(2-Bromo-4-fluorophenyl)propan-1-ol increases molecular weight and electrophilicity, making it more reactive in substitution reactions compared to purely fluorinated analogs .
- Diol Functionality : Compounds with multiple hydroxyl groups (e.g., ) exhibit stronger hydrogen bonding, affecting melting points and chromatographic behavior (Rf = 0.56) .
Biological Activity
3-(2-Fluorophenyl)-2-methylpropan-1-ol, a fluorinated alcohol derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of neurological and inflammatory responses.
The compound has the molecular formula C10H13FO and is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its biological activity and pharmacokinetics. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that 3-(2-Fluorophenyl)-2-methylpropan-1-ol exhibits several biological activities, primarily related to its effects on neurotransmitter systems and its anti-inflammatory properties.
Anti-inflammatory Effects
Studies have shown that compounds similar to 3-(2-Fluorophenyl)-2-methylpropan-1-ol can act as agonists for formyl peptide receptor 2 (FPR2), which is involved in the resolution of inflammation. Activation of FPR2 leads to the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells, suggesting that this compound may possess neuroprotective properties relevant for conditions like Alzheimer's disease .
Case Studies
- Neuroinflammation Model : In an in vitro study using rat primary microglial cultures stimulated with lipopolysaccharide (LPS), compounds structurally related to 3-(2-Fluorophenyl)-2-methylpropan-1-ol were found to significantly reduce the release of pro-inflammatory mediators. The mechanism was linked to the modulation of the NF-κB pathway, which plays a crucial role in inflammatory responses .
- Neuroprotective Effects : In mouse hippocampal organotypic cultures, pre-treatment with related compounds diminished LPS-induced changes in gene expression associated with microglial activation, further supporting their potential therapeutic use in neurodegenerative diseases .
Data Tables
| Biological Activity | Effect | Model Used |
|---|---|---|
| Anti-inflammatory | Reduced IL-1β and TNF-α release | Rat primary microglial cultures (LPS-stimulated) |
| Neuroprotection | Improved neuronal survival | Mouse hippocampal organotypic cultures |
| FPR2 Activation | Modulated NF-κB pathway | In vitro studies on microglial cells |
Pharmacokinetic Properties
The pharmacokinetic profile of 3-(2-Fluorophenyl)-2-methylpropan-1-ol suggests favorable characteristics for brain penetration. Compounds in this class have demonstrated good metabolic stability and permeability across blood-brain barrier models, indicating potential efficacy in central nervous system disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)-2-methylpropan-1-ol in laboratory settings?
- Methodology : The compound can be synthesized via reduction of a ketone precursor, such as 3-(2-fluorophenyl)-2-methylpropan-2-one, using hydride-based reducing agents (e.g., NaBH₄ or LiAlH₄). Alternatively, Friedel-Crafts alkylation of 2-fluorobenzene with a suitable alkylating agent (e.g., 2-methylpropanal) under Lewis acid catalysis (AlCl₃ or FeCl₃) may yield the product. Post-synthesis purification via column chromatography is recommended to isolate the alcohol .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q. How can researchers validate the structural integrity of 3-(2-Fluorophenyl)-2-methylpropan-1-ol?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and the methylpropanol backbone (e.g., hydroxyl proton at δ 1.5–2.0 ppm and methyl groups at δ 1.0–1.3 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a polar solvent (e.g., ethanol/water) and perform X-ray diffraction studies to resolve the molecular structure .
Q. What safety protocols are essential when handling 3-(2-Fluorophenyl)-2-methylpropan-1-ol?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to minimize inhalation risks, as fluorinated aromatic compounds may release volatile byproducts.
- Storage : Keep the compound in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the Friedel-Crafts alkylation of 2-fluorobenzene derivatives?
- Methodology :
- Catalyst Screening : Test alternative Lewis acids (e.g., Bi(OTf)₃ or Sc(OTf)₃) to enhance regioselectivity and reduce side reactions.
- Solvent Effects : Evaluate polar aprotic solvents (e.g., dichloromethane or acetonitrile) to stabilize intermediates and improve reaction kinetics.
- Temperature Control : Lower reaction temperatures (0–5°C) may suppress electrophilic byproducts like diarylalkanes .
Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts for fluorinated propanol derivatives?
- Methodology :
- DFT Calculations : Use density functional theory (DFT) with a solvent model (e.g., PCM for ethanol) to simulate NMR shifts and compare with experimental data. Adjust computational parameters (basis sets, exchange-correlation functionals) to improve accuracy.
- Isotopic Labeling : Synthesize -labeled analogs to track fluorine-induced deshielding effects in aromatic protons .
Q. How do steric and electronic effects of the 2-fluorophenyl group influence the reactivity of 3-(2-Fluorophenyl)-2-methylpropan-1-ol in nucleophilic substitutions?
- Methodology :
- Kinetic Studies : Compare reaction rates of the compound with non-fluorinated analogs (e.g., 3-phenyl-2-methylpropan-1-ol) in SN₂ reactions. The electron-withdrawing fluorine atom may reduce electron density at the benzylic carbon, slowing nucleophilic attack.
- Steric Maps : Generate steric maps (e.g., using molecular modeling software) to quantify steric hindrance from the ortho-fluorine substituent, which may impede access to the hydroxyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
